Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI)
CAS No.: 155430-82-3
Cat. No.: VC21153060
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155430-82-3 |
|---|---|
| Molecular Formula | C7H11NO3 |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 1-(3-ethoxy-4,5-dihydro-1,2-oxazol-5-yl)ethanone |
| Standard InChI | InChI=1S/C7H11NO3/c1-3-10-7-4-6(5(2)9)11-8-7/h6H,3-4H2,1-2H3 |
| Standard InChI Key | RIMBAQVUXCYONT-UHFFFAOYSA-N |
| SMILES | CCOC1=NOC(C1)C(=O)C |
| Canonical SMILES | CCOC1=NOC(C1)C(=O)C |
Introduction
Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI), with the CAS number 155430-82-3, is a chemical compound belonging to the isoxazole family. It is characterized by its molecular formula C₇H₁₁NO₃ and a molecular weight of approximately 157.17 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synonyms and Identifiers
Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) is known by several synonyms, including 1-(3-ethoxy-4,5-dihydroisoxazol-5-yl)ethanone and DB-287016 . Its PubChem CID is 14955883, and it is also identified by the InChIKey RIMBAQVUXCYONT-UHFFFAOYSA-N .
Identifiers Table
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 155430-82-3 | |
| PubChem CID | 14955883 | |
| InChIKey | RIMBAQVUXCYONT-UHFFFAOYSA-N |
Preparation and Raw Materials
While specific preparation methods for Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) are not detailed in the available literature, its synthesis likely involves reactions typical of isoxazole chemistry, such as cyclization reactions involving nitrile oxides or other suitable precursors. The raw materials would typically include compounds that can form the isoxazole ring and the ethanone moiety.
Applications and Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume